2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
The compound "2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide" is a heterocyclic derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl acetamide moiety at position 2.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c1-33-21-11-7-19(8-12-21)24-17-25-27(28-15-16-31(25)30-24)35-18-26(32)29-20-9-13-23(14-10-20)34-22-5-3-2-4-6-22/h2-17H,18H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYHYHRCYWVWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a novel compound featuring a complex structure that includes a pyrazolo[1,5-a]pyrazine core, a sulfanyl group, and an acetamide moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.5 g/mol. The unique combination of functional groups in this compound suggests various reactivity patterns and potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| Core Structure | Pyrazolo[1,5-a]pyrazine |
| Functional Groups | Sulfanyl, Acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, which can block substrate access and alter metabolic pathways.
- Receptor Modulation : It has the potential to modulate cellular receptors, impacting signaling pathways that are crucial for various physiological processes.
- Induction of Apoptosis : Preliminary studies suggest that the compound can trigger programmed cell death in cancer cells through activation of apoptotic pathways.
Antibacterial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antibacterial properties. The compound's structural features may enhance its efficacy against specific bacterial strains. For instance, compounds with similar pyrazolo structures have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as potent inhibitors of acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and urea metabolism, respectively. Inhibitors of AChE are particularly valuable in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related pyrazole compounds:
- Anticancer Activity : A study reported that certain pyrazole derivatives effectively inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
- Enzyme Inhibitory Activity : Another investigation highlighted the significant inhibitory effects on urease, with IC50 values indicating strong potential for therapeutic applications in managing urinary disorders .
- Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins, suggesting a high affinity for specific enzymes involved in cancer progression .
Comparison with Similar Compounds
Key Observations :
- Replacement of the 4-methoxyphenyl group with a 4-chlorophenyl (as in ) may enhance electrophilicity but reduce solubility.
- The N-(4-phenoxyphenyl) group in the target compound introduces a bulky, lipophilic moiety compared to smaller substituents like 3-methoxyphenyl or 4-fluorophenyl .
Physicochemical Properties
- Molecular Weight : Estimated at ~484.5 g/mol (based on ), within the drug-like range.
- Synthetic Accessibility : The sulfanyl acetamide linkage is commonly formed via nucleophilic substitution or coupling reactions, as seen in pyrazolo-pyrimidine syntheses .
Therapeutic Potential
Preparation Methods
Chromatographic Techniques
Spectroscopic Validation
-
NMR : Key signals include:
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 88 |
| THF | 7.5 | 52 | 79 |
| Acetonitrile | 37.5 | 61 | 83 |
Polar aprotic solvents like DMF enhance nucleophilicity of intermediates, improving yield.
Q & A
Q. Computational-Guided SAR Studies
- Approach : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects of substituents on binding to kinase ATP pockets .
Q. High-Throughput Screening (HTS) Assay Design
- Protocol : Employ fluorescence polarization (FP) assays for rapid Ki determination across 384-well plates, using FITC-labeled ATP analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
